molecular formula C19H16N4 B605791 AZ-Dyrk1B-33 CAS No. 1679330-37-0

AZ-Dyrk1B-33

Cat. No. B605791
M. Wt: 300.365
InChI Key: CZCUSHJQJWKYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ-Dyrk1B-33 is a potent and selective ATP-competitive Dyrk1B kinase inhibitor . It has a chemical name of 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine . It displays distinct cellular effects when compared to DYRK1B knockdown through siRNA .


Molecular Structure Analysis

The molecular structure of AZ-Dyrk1B-33 is characterized by a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .


Chemical Reactions Analysis

AZ-Dyrk1B-33 is an ATP-competitive Dyrk1B kinase inhibitor . It shows inhibition of phosphorylation of Dyrk pS421 in cells .


Physical And Chemical Properties Analysis

AZ-Dyrk1B-33 has a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .

Scientific Research Applications

1. Application in Hepatocellular Carcinoma Research

  • Methods of Application: The research involved various assays such as wound healing and Transwell assays to determine the migration and invasion abilities of HCC cells. Quantitative real-time PCR (qRT-PCR), protein array, immunofluorescence, and immunoprecipitation experiments were used to study the mechanism of DYRK1A-mediated metastasis .
  • Results or Outcomes: The study found that DYRK1A was upregulated in HCC tissues compared with normal liver tissues. It was also found that DYRK1A overexpression correlated with worse outcomes in liver cancer patients .

2. Application in Diabetes Research

  • Summary of Application: AZ-Dyrk1B-33 has been used in diabetes research. The compound has been found to increase the numbers of neurogenin 3-expressing enteroendocrine progenitors, Gip-expressing K-cells, and Glp-1-expressing L-cells in zebrafish and diabetic mice .
  • Methods of Application: The research involved the use of zebrafish and diabetic mice models. The compound was administered and the effects on the aforementioned cell types were observed .
  • Results or Outcomes: The study found that AZ-Dyrk1B-33 potently increased the numbers of neurogenin 3-expressing enteroendocrine progenitors, Gip-expressing K-cells, and Glp-1-expressing L-cells in zebrafish and diabetic mice. It also decreased glucose levels in both larval and juvenile zebrafish .

3. Application in Allergic Contact Dermatitis Research

  • Summary of Application: AZ-Dyrk1B-33 has been used in research related to allergic contact dermatitis (ACD). The compound has been found to suppress inflammation in a murine model of ACD .
  • Methods of Application: The research involved the use of a murine contact hypersensitivity (CHS) model of ACD to examine the immunosuppressive effects of DYRK1B inhibition .
  • Results or Outcomes: The study found that mice treated with AZ-DYRK1B-33 showed reduced ear inflammation. In addition, a significant reduction of Th1 and Th17 cells in the regional lymph node upon DYRK1B inhibition was observed .

4. Application in Targeted Cancer Therapy

  • Summary of Application: AZ-Dyrk1B-33 has been used in targeted cancer therapy. The compound has been found to exhibit less toxicity compared to conventional chemotherapy .
  • Methods of Application: The research involved the use of cancer cell lines, mouse xenografts, and patient-derived 3D-organoids .
  • Results or Outcomes: The study found that AZ-Dyrk1B-33 promoted cancer cells to exit the quiescence state .

5. Application in Neurogenin 3-Expressing Enteroendocrine Progenitors Research

  • Summary of Application: AZ-Dyrk1B-33 has been used in research related to neurogenin 3-expressing enteroendocrine progenitors. The compound has been found to potently increase the numbers of these cells in zebrafish and diabetic mice .
  • Methods of Application: The research involved the use of zebrafish and diabetic mice models. The compound was administered and the effects on the aforementioned cell types were observed .
  • Results or Outcomes: The study found that AZ-Dyrk1B-33 potently increased the numbers of neurogenin 3-expressing enteroendocrine progenitors in zebrafish and diabetic mice. It also decreased glucose levels in both larval and juvenile zebrafish .

6. Application in Gip-Expressing K-Cells Research

  • Summary of Application: AZ-Dyrk1B-33 has been used in research related to Gip-expressing K-cells. The compound has been found to potently increase the numbers of these cells in zebrafish and diabetic mice .
  • Methods of Application: The research involved the use of zebrafish and diabetic mice models. The compound was administered and the effects on the aforementioned cell types were observed .
  • Results or Outcomes: The study found that AZ-Dyrk1B-33 potently increased the numbers of Gip-expressing K-cells in zebrafish and diabetic mice. It also decreased glucose levels in both larval and juvenile zebrafish .

Safety And Hazards

The safety data sheet of AZ-Dyrk1B-33 suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator are recommended .

Relevant Papers One relevant paper found is titled "Inhibition of DYRK1B suppresses inflammation in allergic contact dermatitis model and Th1/Th17 immune response" . The paper discusses the immunosuppressive effects of DYRK1B inhibition in a murine contact hypersensitivity model of allergic contact dermatitis .

properties

IUPAC Name

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUSHJQJWKYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZ-Dyrk1B-33

Citations

For This Compound
4
Citations
FM Pramotton, A Abukar, C Hudson, J Dunbar… - Mechanisms of Ageing …, 2023 - Elsevier
… S5 b, AZ-Dyrk1B-33 treatments increased the percentage of dead cells over time, as well as the percentage KI-67 positive-cells in cell populations. 48 hours after DYRK1B knock-down …
Number of citations: 5 www.sciencedirect.com
T Wongchang, P Pluangnooch, S Hongeng… - Scientific Reports, 2023 - nature.com
… AZ-DYRK1B-33 is a small ATP-competitive inhibitor that … of AZ-DYRK1B-33 at 10 mg/kg to BKS db/db mice for three weeks was well-tolerated 16 . In this study, we used AZ-DYRK1B-33 …
Number of citations: 1 www.nature.com
L Chu, M Terasaki, CL Mattsson, R Teinturier… - Cell Chemical …, 2022 - cell.com
… Therefore, we tested whether the effect of AZ Dyrk1B 33 could be blunted by cyclosporine A and INCA6, which are two different inhibitors of the NFAT phosphatase calcineurin. …
Number of citations: 3 www.cell.com
G Padalino, A Coghlan, G Pagliuca, JE Forde-Thomas… - Pharmaceutics, 2023 - mdpi.com
… Similar to AZ 191, AZ Dyrk1B 33 is another inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK [92]), but is active only at 50 µM on schistosomula. As part …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.